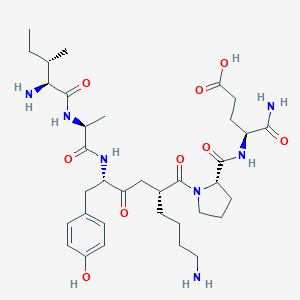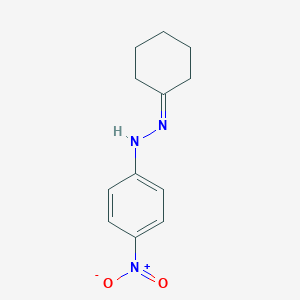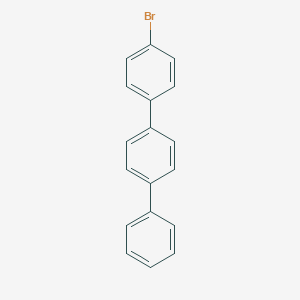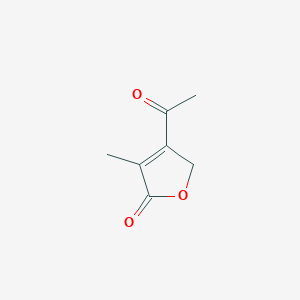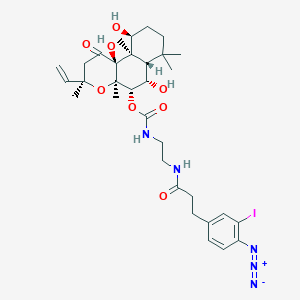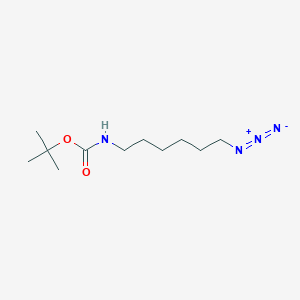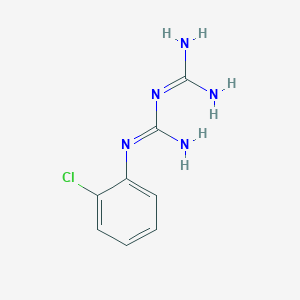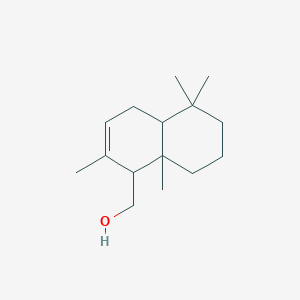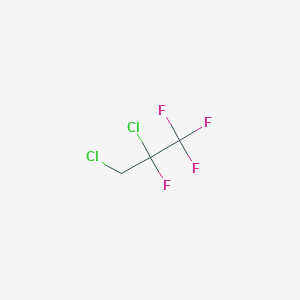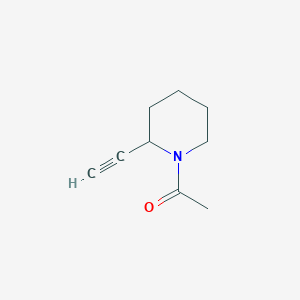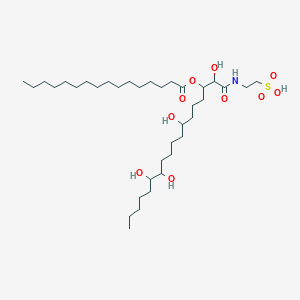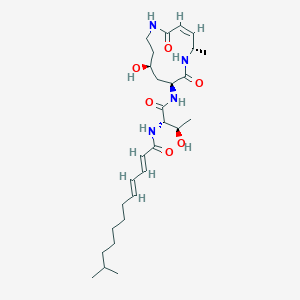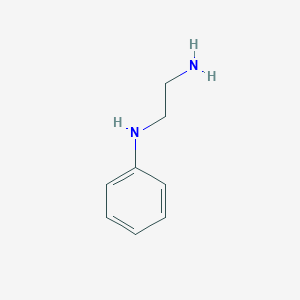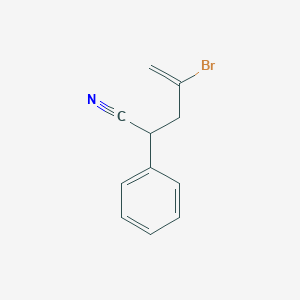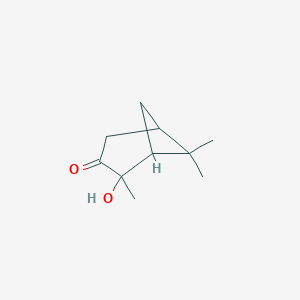
Oxypinocamphone
Übersicht
Beschreibung
Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.
Biochemische Und Physiologische Effekte
Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.
Zukünftige Richtungen
For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.
Wissenschaftliche Forschungsanwendungen
Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.
Eigenschaften
CAS-Nummer |
10136-65-9 |
|---|---|
Produktname |
Oxypinocamphone |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Kanonische SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Andere CAS-Nummern |
10136-65-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


